molecular formula C7H10INO B2620258 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide CAS No. 2242694-00-2

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide

Cat. No.: B2620258
CAS No.: 2242694-00-2
M. Wt: 251.067
InChI Key: HGQAPXBVPPNDKD-UHFFFAOYSA-N
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Description

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide is a bicyclic compound featuring a strained bicyclo[1.1.1]pentane core substituted with an iodine atom at position 3 and an acetamide group. The bicyclo[1.1.1]pentane scaffold is notable for its rigid, bridge-like geometry, which imparts unique steric and electronic properties. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of bioisosteres for aromatic or aliphatic substituents . Its iodine substituent enhances reactivity in cross-coupling reactions, making it valuable for late-stage functionalization . Commercial suppliers list it with ≥97% purity, highlighting its synthetic accessibility and relevance in industrial applications .

Properties

IUPAC Name

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQAPXBVPPNDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Ring: The bicyclo[1.1.1]pentane ring can be synthesized through a series of cyclization reactions starting from simple organic precursors.

    Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or iodine monochloride as the iodinating agent.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the bicyclo[1.1.1]pentane derivative is reacted with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.

    Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduction can produce alcohols or amines.

    Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The iodine atom and the bicyclo[1.1.1]pentane ring system may play crucial roles in binding interactions and overall activity.

Comparison with Similar Compounds

The following analysis compares 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide with structurally related bicyclo[1.1.1]pentane derivatives and acetamide-containing analogs. Key differences in substituents, synthesis, and applications are highlighted.

Structural Analogs of Bicyclo[1.1.1]pentane Derivatives
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound Iodo (position 3), acetamide 265.11 (estimated) High reactivity for cross-coupling; used in radiopharmaceuticals and bioisosteric design
N-(3-tert-Butyl-1-bicyclo[1.1.1]pentanyl)acetamide tert-Butyl (position 3), acetamide 195.27 Enhanced steric bulk; used in drug candidates requiring hydrophobic interactions
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide Amino (position 3), acetamide 140.18 Functional handle for peptide coupling; potential prodrug applications
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane Iodo (position 3), oxane linker 278.13 Improved solubility; explored in CNS-targeted therapeutics

Key Observations :

  • Reactivity: The iodine substituent in the target compound enables halogen-bonding and participation in Sonogashira or Suzuki-Miyaura couplings, unlike tert-butyl or amino analogs .
  • Solubility : Ether-linked derivatives (e.g., oxane or tetrahydropyran moieties) show improved aqueous solubility compared to the parent acetamide .
Acetamide-Containing Compounds with Varying Backbones
Compound Name Core Structure Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound Bicyclo[1.1.1]pentane 265.11 (estimated) Rigid scaffold for conformationally restricted drug design
2-Iodo-N-(prop-2-yn-1-yl)acetamide Linear alkyl chain 211.01 Click chemistry applications (e.g., alkyne-azide cycloaddition)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 340.30 Anticancer and antimicrobial activity; fluorine enhances metabolic stability

Key Observations :

  • Backbone Flexibility : Linear acetamides (e.g., 2-iodo-N-propargyl derivatives) are more flexible, enabling diverse conjugation strategies .
  • Electron-Withdrawing Groups : Fluorinated analogs (e.g., benzothiazole derivatives) exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism .

Biological Activity

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with an iodine substituent, which may influence its biological interactions. The presence of the acetamide group is significant for its potential pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Effects : Compounds with bicyclic structures often demonstrate antimicrobial properties.
  • Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth.
  • Neuropharmacological Effects : Modulation of neurotransmitter systems is a notable area of investigation.

Antimicrobial Activity

A study investigated the antimicrobial properties of bicyclic compounds similar to this compound. Results indicated significant activity against various bacterial strains, suggesting potential use as an antibiotic agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 µg/mL
Compound BEscherichia coli10 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Antitumor Activity

In another study, derivatives of bicyclic amides were evaluated for their antitumor effects in vitro. The results showed that certain modifications enhanced cytotoxicity against cancer cell lines.

  • Cell Lines Tested : HeLa, MCF-7, and A549.
  • IC50 Values : The IC50 values for selected derivatives ranged from 10 to 25 µM, indicating moderate potency.

Neuropharmacological Effects

Research exploring the modulation of glutamate receptors by compounds similar to this compound revealed promising results in enhancing synaptic transmission, which could have implications for treating neurological disorders.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cellular processes could explain its antitumor and antimicrobial effects.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide?

A plausible route involves coupling iodoacetic acid derivatives with bicyclo[1.1.1]pentane-containing amines. For example, using carbodiimide coupling agents (e.g., EDCI) with DMAP as a catalyst in dichloromethane (DCM), followed by purification via flash chromatography (40% ethyl acetate/hexane) . However, yields may be low (e.g., 5% in analogous reactions), necessitating optimization through variation of solvents, catalysts, or reaction temperatures.

Q. What safety protocols should be followed when handling this compound?

Based on structurally related bicyclo[1.1.1]pentane acetamides, the compound is likely hazardous (acute toxicity, skin/eye irritation). Recommended precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles .
  • Engineering controls: Fume hoods to avoid inhalation of aerosols .
  • Storage: 2–8°C under inert atmosphere to prevent degradation . Note: Specific toxicity data for the iodo derivative may differ; assess via in silico models (e.g., ProTox-II) or acute toxicity assays.

Q. Which analytical techniques are suitable for characterizing purity and structure?

  • HPLC-MS : To confirm molecular weight (e.g., HRMS for exact mass) and assess purity .
  • NMR : 1^1H/13^13C NMR for bicyclo[1.1.1]pentane scaffold validation and iodine positioning .
  • IR Spectroscopy : To identify amide C=O stretches (~1650 cm1^{-1}) and bicyclic C-H vibrations .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., AFIR) can predict favorable reaction pathways. For instance, ICReDD’s approach uses computational screening to identify optimal catalysts or solvents, reducing experimental trial-and-error . Machine learning models (e.g., SchNet) may further refine conditions by correlating reaction parameters with yields.

Q. What experimental designs are effective for studying the compound’s stability under varying conditions?

A factorial design can systematically evaluate factors like temperature, light, and pH:

  • Factors : Temperature (25°C vs. 40°C), UV exposure (presence/absence), pH (neutral vs. acidic).
  • Response variables : Degradation rate (HPLC monitoring), byproduct formation (LC-MS). This design identifies interactions between variables, enabling robust stability profiles .

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, melting point) across studies?

  • Standardized assays : Perform DSC for melting point determination and shake-flask method for solubility.
  • Cross-validation : Compare results with computational predictions (e.g., COSMO-RS for solubility).
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., hydroxy vs. iodo substituents) to infer trends .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in coupling reactions involving bicyclo[1.1.1]pentane moieties?

  • Catalyst screening : Test alternatives to EDCI (e.g., DCC, HATU) .
  • Solvent optimization : Replace DCM with THF or DMF to enhance solubility.
  • Protecting groups : Temporarily block reactive sites on the bicyclo scaffold to minimize side reactions.

Q. How can ecological toxicity be assessed given limited data?

  • In silico tools : Use ECOSAR or TEST to predict aquatic toxicity.
  • Bioassays : Perform acute toxicity tests on Daphnia magna or algae, following OECD guidelines.
  • Read-across : Extrapolate data from structurally similar compounds (e.g., non-iodinated analogs) .

Tables for Quick Reference

Table 1: Key Hazard Data (Extrapolated from Analogous Compounds)

Hazard CategoryClassificationPrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion; use PPE
Skin IrritationH315Wear nitrile gloves
Storage Stability2–8°C, inert atmosphereMonitor for discoloration

Table 2: Recommended Analytical Techniques

TechniqueApplicationExample Parameters
HPLC-MSPurity assessment, MW confirmationC18 column, 0.1% formic acid
1^1H NMRStructural validation400 MHz, CDCl3_3

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